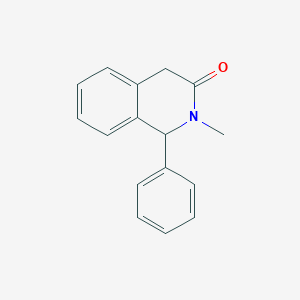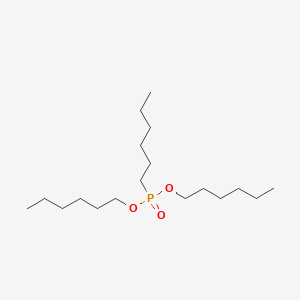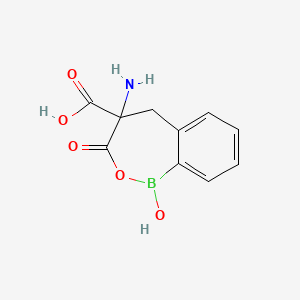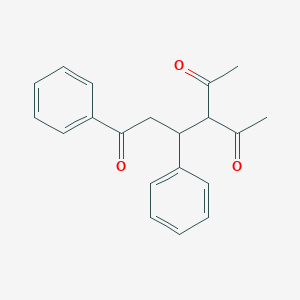
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxybenzoic acid, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmacological activities.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, such as receptors or enzymes, to understand its potential therapeutic effects.
Industry: In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. For example, it might act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include neurotransmitter signaling or enzyme inhibition.
Comparaison Avec Des Composés Similaires
n-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological activities.
4-(3-Methylphenyl)piperazine: Another related compound with potential therapeutic applications.
Uniqueness: The unique combination of the 2-methoxyphenyl and 3-methylphenyl groups in n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
6332-39-4 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-5-7-16(14-15)21-10-12-22(13-11-21)19(23)20-17-8-3-4-9-18(17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Clé InChI |
WEJSBKZAVLOAQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




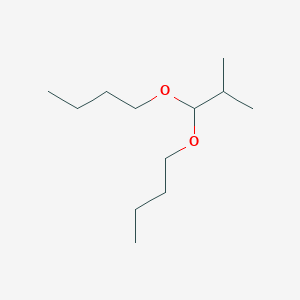
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
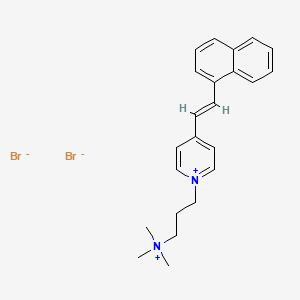


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
